molecular formula C18H22N2O4 B2618777 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea CAS No. 2034318-62-0

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2618777
CAS No.: 2034318-62-0
M. Wt: 330.384
InChI Key: BXXUNFBXFCIBPD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C18H22N2O4 and a molecular weight of 330.38 g/mol . Its structure features a urea core, a central scaffold in medicinal chemistry, linked to a 3-methoxyphenyl group and a complex 2-hydroxy-3-methoxy-2-phenylpropyl side chain, which contributes to its unique physicochemical properties . This specific molecular architecture, particularly the hydroxy and methoxy substituents, suggests potential for diverse molecular interactions, making it a candidate for exploration in various biochemical and pharmacological research areas. Urea derivatives are a significant class of compounds in scientific research, known to exhibit a range of biological activities. Some structurally related N,N'-disubstituted urea analogs have been investigated as inhibitors of enzymes like nitric oxide synthase (NOS), which is a target in neurological and inflammatory disease research . Other urea-containing compounds have been studied for their potential as tyrosinase inhibitors, which are relevant in dermatological research . Please note that the specific research applications and detailed mechanism of action for this exact compound are not fully established in the available scientific literature, presenting an opportunity for investigative research. Researchers are encouraged to utilize this high-quality compound to explore its potential interactions with biological targets and its applications in their specific fields. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures involving humans or animals.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-23-13-18(22,14-7-4-3-5-8-14)12-19-17(21)20-15-9-6-10-16(11-15)24-2/h3-11,22H,12-13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUNFBXFCIBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)NC1=CC(=CC=C1)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea typically involves the reaction of appropriate phenylpropyl and methoxyphenyl precursors with isocyanates or carbamates under controlled conditions. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the reaction without causing decomposition.

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and stabilize the transition state.

    Catalysts: Acid or base catalysts to accelerate the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis with precise temperature and pressure regulation.

    Continuous flow reactors: For large-scale production with consistent quality and higher efficiency.

    Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, alkoxides, or other nucleophiles.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Amines.

    Substitution products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition or as a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme, preventing substrate binding or catalysis.

    Modulate receptor activity: By acting as an agonist or antagonist, altering the receptor’s signaling pathways.

Comparison with Similar Compounds

Table 1: Molecular Weight and Substituent Comparison

Compound Name Substituents (R1/R2) Molecular Weight (ESI-MS [M+H]+) Yield (%) Source
Target Compound* 2-Hydroxy-3-methoxy-2-phenylpropyl; 3-methoxyphenyl Not reported Not reported N/A
1-(3-Methoxyphenyl)-3-(4-cyanophenyl)urea (6l) 4-Cyanophenyl; 3-methoxyphenyl 268.1 83.0
1-(3-Methoxyphenyl)-3-(thiazol-phenyl)urea (11l) Thiazol-piperazinyl; 3-methoxyphenyl 496.3 85.2
1-(3-Methoxyphenyl)-3-(thiazol-phenyl)urea (9l) Thiazol-piperazinyl; 3-methoxyphenyl 424.3 78.9

*Note: Molecular weight of the target compound can be inferred to exceed 400 g/mol based on its structural complexity compared to analogs .

Key Differentiators from Other Urea Derivatives

  • Dual Methoxy Groups: Unlike mono-methoxy analogs (e.g., 6l), the target compound’s dual methoxy groups may enhance solubility and metabolic stability.
  • Hydroxy-Phenylpropyl Chain : This group is absent in most analogs (e.g., 9l, 11l) and could confer unique steric or electronic effects on receptor interactions .

Biological Activity

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N2O4\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{4}

Mechanisms of Biological Activity

  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits significant antioxidant activity. It may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
  • Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in colorectal adenocarcinoma cells, suggesting a potential role in cancer therapy .
  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes relevant to disease processes. For instance, it has been evaluated for its inhibitory activity against carbonic anhydrase (CA-II), with IC50 values indicating moderate to strong inhibition .

Case Study 1: Antioxidant Activity

A study conducted on various phenolic compounds revealed that derivatives similar to this compound demonstrated high antioxidant capacity. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity .

Case Study 2: Antiproliferative Effects on Cancer Cells

In a controlled laboratory setting, the compound was tested against human colorectal adenocarcinoma cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Research Findings

Study Biological Activity Findings
Study AAntioxidant ActivitySignificant radical scavenging activity; effective in reducing oxidative stress markers.
Study BAntiproliferative EffectsInduced apoptosis in colorectal cancer cells; IC50 values ranged from 12.1 µM to 53.6 µM against CA-II.
Study CEnzyme InhibitionModerate inhibition of CA-II; potential implications for therapeutic applications .

Q & A

Basic Research Question

  • Co-solvents : Use DMSO or cyclodextrins to enhance solubility without denaturing proteins.
  • pH Optimization : Stabilize the urea moiety by buffering near physiological pH (7.4).
  • Lyophilization : Prepare stable lyophilized stocks for long-term storage .

What are the key challenges in scaling up multi-step syntheses of hydroxy/methoxy-substituted ureas?

Advanced Research Question

  • Intermediate Purification : Column chromatography may be impractical; switch to recrystallization or flow chemistry .
  • Stereochemical Control : Optimize chiral catalysts or use enzymatic resolution for hydroxypropyl stereocenters.
  • Byproduct Management : Monitor for dimerization or hydrolysis side reactions via inline FTIR .

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